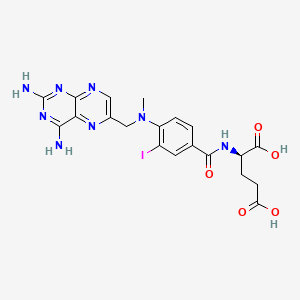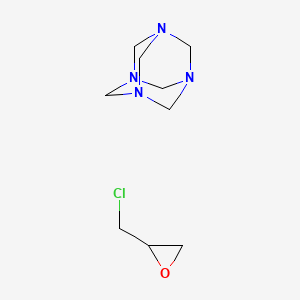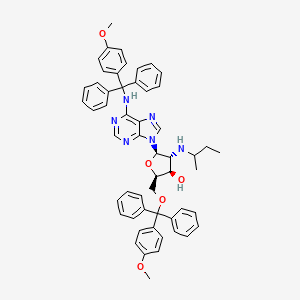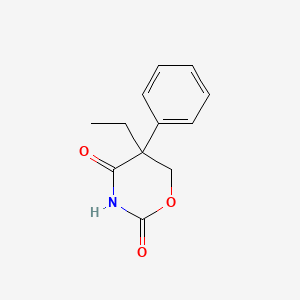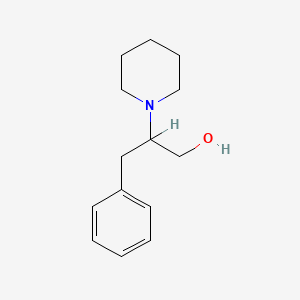
beta-Benzyl-1-piperidineethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-Benzyl-1-piperidineethanol: is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in the pharmaceutical industry due to their significant biological activities . The compound this compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and an ethanol group attached to the carbon atom adjacent to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-Benzyl-1-piperidineethanol typically involves the alkylation of piperidine with benzyl chloride followed by the reduction of the resulting intermediate. One common method involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzylpiperidine. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Beta-Benzyl-1-piperidineethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Secondary amines, alcohols.
Substitution: Halogenated compounds, amines.
Applications De Recherche Scientifique
Beta-Benzyl-1-piperidineethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.
Medicine: this compound is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of beta-Benzyl-1-piperidineethanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, this compound can interact with receptors in the nervous system, modulating their activity and affecting neurotransmission .
Comparaison Avec Des Composés Similaires
1-Benzylpiperidine: Similar structure but lacks the ethanol group.
2-Piperidineethanol: Similar structure but lacks the benzyl group.
N-Benzylpiperidine: Similar structure but lacks the hydroxyl group.
Uniqueness: Beta-Benzyl-1-piperidineethanol is unique due to the presence of both the benzyl and ethanol groups, which confer specific chemical and biological properties. The combination of these functional groups allows the compound to participate in a variety of chemical reactions and interact with multiple molecular targets, making it a versatile compound in scientific research .
Propriétés
Numéro CAS |
7032-42-0 |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
3-phenyl-2-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C14H21NO/c16-12-14(15-9-5-2-6-10-15)11-13-7-3-1-4-8-13/h1,3-4,7-8,14,16H,2,5-6,9-12H2 |
Clé InChI |
MKPWVSUPSWNGNB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(CC2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


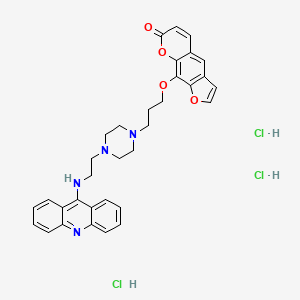
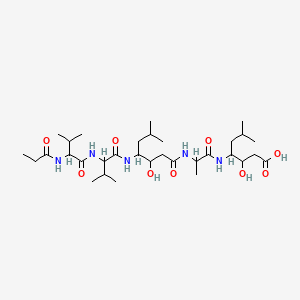
![N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine](/img/structure/B12791008.png)
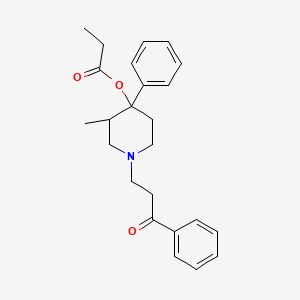
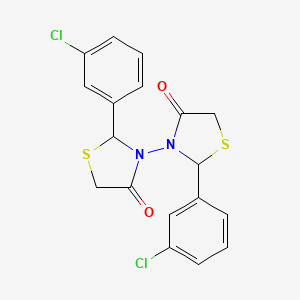
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione](/img/structure/B12791029.png)

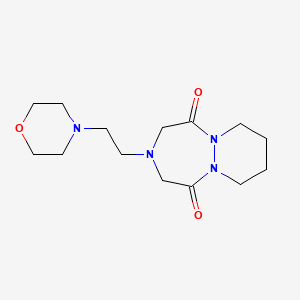
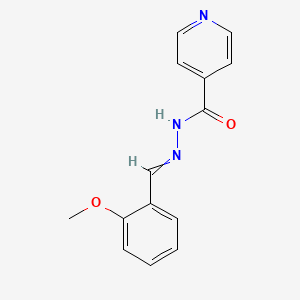
![(1S,2S,15R,23R)-24-(cyclopropylmethyl)-7-fluoro-16-oxa-13,24-diazaoctacyclo[15.9.1.15,9.01,15.02,23.04,14.021,27.013,28]octacosa-4(14),5,7,9(28),17,19,21(27)-heptaene-2,18-diol](/img/structure/B12791048.png)
